N-ethyl-3-methoxy-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
N-ethyl-3-methoxy-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl group, a methoxy group, and a pyridin-4-ylmethyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Ethylation and Methoxylation: The ethyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridine derivatives.
Scientific Research Applications
N-ethyl-3-methoxy-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-3-methoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted analogue.
Uniqueness
N-ethyl-3-methoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-3-methoxy-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-18(12-13-7-9-17-10-8-13)16(19)14-5-4-6-15(11-14)20-2/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWHUVVCTBONAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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